Superior ROMK Inhibitory Potency in Human Electrophysiology Assays vs. ROMK-IN-32 and CHEMBL3622104
In whole-cell voltage clamp assays on human ROMK (hKir1.1) expressed in CHO cells, the target compound achieved an IC50 of 5 nM [1]. In comparison, ROMK-IN-32 exhibits an IC50 of 35 nM under similar conditions [2], and CHEMBL3622104 (US9751881, Example 1) shows an IC50 of 10 nM in a thallium flux assay [3]. The 7-fold greater potency of the target compound relative to ROMK-IN-32 translates into a lower effective concentration for in vitro ROMK blockade.
| Evidence Dimension | ROMK (Kir1.1) inhibitory potency (human) |
|---|---|
| Target Compound Data | IC50 = 5 nM (whole-cell voltage clamp, CHO cells) |
| Comparator Or Baseline | ROMK-IN-32: IC50 = 35 nM; CHEMBL3622104: IC50 = 10 nM (thallium flux) |
| Quantified Difference | Target is 7-fold more potent than ROMK-IN-32 and 2-fold more potent than CHEMBL3622104 |
| Conditions | Human ROMK expressed in CHO cells (target); HEK293 cells (comparators); electrophysiology/flux assays |
Why This Matters
Higher potency allows lower dosing in cellular and tissue experiments, reducing the risk of off-target effects arising from high compound concentrations.
- [1] BindingDB entry BDBM194954 (US9206198, 7). Affinity data: IC50 = 5 nM for human ROMK. BindingDB, accessed May 2026. View Source
- [2] ROMK-IN-32 product information. IC50 = 35 nM for ROMK. PeptideDB, accessed May 2026. View Source
- [3] BindingDB entry BDBM50121345 (CHEMBL3622104 / US9751881, Example 1). IC50 = 10 nM for human ROMK. BindingDB, accessed May 2026. View Source
